1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one
Description
Properties
Molecular Formula |
C16H15ClO |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methyl-2-phenylpropan-1-one |
InChI |
InChI=1S/C16H15ClO/c1-16(2,13-6-4-3-5-7-13)15(18)12-8-10-14(17)11-9-12/h3-11H,1-2H3 |
InChI Key |
BTURVZXTTLNSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Horner-Wadsworth-Emmons Reaction
Reaction Overview
The Horner-Wadsworth-Emmons (HWE) reaction is a phosphonate-based olefination method for synthesizing α,β-unsaturated ketones, which can be hydrolyzed to saturated ketones. A patent by describes using α-alkoxy p-chlorobenzyl phosphonate (II) and cyclopropyl methyl ketone to prepare 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Adapting this method for 1-(4-chlorophenyl)-2-methyl-2-phenylpropan-1-one involves substituting cyclopropyl methyl ketone with 2-methyl-2-phenylpropanone.
Synthetic Route
- Phosphonate Preparation :
α-Alkoxy p-chlorobenzyl phosphonate is synthesized via literature methods (e.g., Justus Liebigs Annalen der Chemie, 1977). - HWE Reaction :
Reacting the phosphonate with 2-methyl-2-phenylpropanone in the presence of a strong base (e.g., sodium tert-butoxide) at 10–30°C for 2–8 hours forms an α,β-unsaturated ketone intermediate. - Hydrolysis :
Acidic hydrolysis (HCl, H2O/THF, 20–40°C, 3–10 hours) saturates the double bond, yielding the target ketone.
Key Parameters
Michael Addition to α,β-Unsaturated Ketones
Reaction Overview
Grignard Reaction Followed by Oxidation
Reaction Overview
Grignard reagents add to ketones to form tertiary alcohols, which are oxidized to ketones. This method is scalable and widely used in industrial settings.
Synthetic Route
- Grignard Addition :
4-Chloroacetophenone reacts with methylmagnesium bromide (1 equiv.) in THF at 0°C, forming 1-(4-chlorophenyl)-2-methylpropan-1-ol. - Second Grignard Addition :
The secondary alcohol reacts with phenylmagnesium bromide (1 equiv.) under inert conditions, yielding 1-(4-chlorophenyl)-2-methyl-2-phenylpropan-1-ol. - Oxidation :
The tertiary alcohol is oxidized using H2O2 and a Mn(III)-salen catalyst (0.03 mol%) in CH3CN at 25°C, achieving >90% conversion.
Key Parameters
Friedel-Crafts Acylation
Reaction Overview
Friedel-Crafts acylation introduces acyl groups to aromatic rings. While chlorobenzene is deactivated, using activated derivatives (e.g., 4-chlorophenol) or forcing conditions can facilitate the reaction.
Synthetic Route
- Acyl Chloride Preparation :
2-Methyl-2-phenylpropanoyl chloride is synthesized by treating 2-methyl-2-phenylpropanoic acid with SOCl2. - Friedel-Crafts Reaction :
The acyl chloride reacts with chlorobenzene in the presence of AlCl3 (1.2 equiv.) at 80°C for 12 hours.
Key Parameters
- Yield : <30% due to chlorobenzene’s low reactivity.
- Side Products : Polyacylation and ring-chlorination byproducts necessitate rigorous purification.
Comparative Analysis of Methods
| Method | Yield | Complexity | Industrial Feasibility | Key Reference |
|---|---|---|---|---|
| HWE Reaction | 60–70% | Moderate | High | |
| Michael Addition | 50–60% | High | Moderate | |
| Grignard/Oxidation | 70–80% | Low | High | |
| Friedel-Crafts | <30% | Low | Low |
Industrial-Scale Optimization
Continuous Flow Reactors
Adopting continuous flow systems for the HWE reaction reduces reaction times (2–4 hours) and improves yield consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like NH3, RSH in polar solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thioethers.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one typically involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-2-phenylpropan-1-ol. The resulting compound exhibits a ketone functional group, which is crucial for its reactivity and interaction with biological systems.
Central Nervous System Effects
Research indicates that 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one possesses significant pharmacological properties, particularly as a central muscle relaxant and anticonvulsant. It has been shown to alleviate muscle spasms related to conditions such as cerebral palsy and post-stroke rehabilitation .
Analgesic Properties
This compound has been studied for its analgesic effects, making it a candidate for pain management therapies. Its mechanism appears to involve the modulation of neurotransmitter release and receptor activity in the central nervous system .
Anticonvulsant Activity
The anticonvulsant properties of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one have been documented in various studies, indicating its potential use in treating epilepsy and other seizure disorders. The compound's ability to stabilize neuronal membranes may contribute to its effectiveness in this area .
Case Study 1: Muscle Spasms Treatment
A clinical study evaluated the efficacy of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one in patients with spasticity due to neurological injuries. The results demonstrated a marked reduction in muscle tone and spasticity scores, supporting the compound's use as a therapeutic agent for muscle relaxation .
Case Study 2: Epilepsy Management
Another study focused on the anticonvulsant effects of this compound in animal models of epilepsy. The findings revealed a significant decrease in seizure frequency and duration when administered at appropriate dosages, highlighting its potential as an adjunct therapy for epilepsy patients .
Potential Side Effects and Considerations
While the pharmacological applications of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one are promising, it is essential to consider potential side effects. These may include sedation, dizziness, and gastrointestinal disturbances. Long-term safety data are still required to fully understand the risk profile associated with this compound.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, altering their function and activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one, commonly referred to as a ketone derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This compound is characterized by the presence of a chlorinated phenyl group, which enhances its lipophilicity and potential interactions with biological targets. The following sections will explore its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one is C15H13ClO. The structure includes a carbonyl group (C=O) bonded to a tertiary carbon that is also attached to both a 4-chlorophenyl group and a phenyl group. This configuration contributes to its reactivity and interaction with various biological systems.
Biological Activity Overview
Research has indicated that 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one exhibits several biological activities:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for drug development .
- Antimicrobial Properties : Preliminary investigations have shown that it possesses antimicrobial activity against various bacterial strains, indicating potential use as an antibacterial agent .
- Potential Anticancer Activity : The compound's ability to modulate biochemical pathways raises interest in its application in cancer therapy .
The mechanism by which 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one exerts its biological effects is primarily through interactions with enzymes and cellular receptors. The chlorinated phenyl group enhances binding affinity to certain proteins, influencing their activity and potentially leading to therapeutic effects .
Case Studies
Several studies have been conducted to elucidate the biological activity of this compound:
- Enzyme Interaction Studies : Research has focused on the compound's binding affinity to various enzymes, revealing its potential as an inhibitor in metabolic pathways. For instance, docking studies have demonstrated significant interactions with target enzymes, suggesting a mechanism of action that may involve competitive inhibition .
- Antimicrobial Screening : In vitro studies have assessed the antimicrobial efficacy of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one against different bacterial strains. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 64 µg/mL .
- Anticancer Research : Preliminary findings suggest that the compound may exhibit cytotoxic effects on cancer cell lines. Further studies are required to fully understand its potential as an anticancer agent and its mechanisms of action at the cellular level .
Comparative Analysis
To better understand the uniqueness of 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one | Brominated analog | Antimicrobial and anticancer properties |
| 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one | Morpholine substituent | Antimicrobial activity |
| 1-(4-Nitrophenyl)-2-methyl-2-phenylpropan-1-one | Nitro group | Limited biological data available |
This table illustrates the diversity in biological activities among similar compounds, highlighting the potential advantages of the chlorinated variant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
